4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a dihydropyrimidine (DHPM) derivative featuring a 4-bromophenyl group at position 4, a 4-fluorophenyl carboxamide at position 5, and a methyl group at position 6 (Figure 1). DHPMs are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQFOCSXIZGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications.
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-fluoroaniline as the primary starting materials.
Formation of Intermediate: These starting materials undergo a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound.
Cyclization: The intermediate is then cyclized using urea or thiourea under acidic conditions to form the tetrahydropyrimidine ring.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
HIV Integrase Inhibition
One of the primary applications of 4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its role as an inhibitor of HIV integrase. Integrase is a critical enzyme in the HIV life cycle that facilitates the integration of viral DNA into the host genome. Research has shown that derivatives of this compound can effectively inhibit integrase activity, providing a potential therapeutic avenue for HIV treatment .
Anticancer Properties
In addition to its antiviral properties, this compound has demonstrated anticancer activity in various studies. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study 1: HIV Integrase Inhibition
In a study published in Der Pharmacia Lettre, researchers synthesized various derivatives of tetrahydropyrimidine compounds and evaluated their efficacy as HIV integrase inhibitors. Among these, the compound showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Anticancer Activity
Another study focused on evaluating the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential application in cancer therapeutics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.
Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors.
Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are critical in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Core
Position 4 Substituents
- Bromophenyl vs. Methylphenyl/Methoxyphenyl: Methyl 4-(4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces bromine with a methyl group, reducing steric bulk and lipophilicity.
Position 5 Functional Groups
- Carboxamide vs. Ester :
- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces the carboxamide with a methyl ester. This ester derivative exhibited cytotoxicity (IC₅₀: 314.3 ± 0.9 µM) in certain cell lines, suggesting that the carboxamide group in the target compound may improve metabolic stability or alter target selectivity .
- Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shows how alkyl ester chains (ethyl vs. methyl) minimally affect activity, emphasizing the critical role of the amide group .
Position 6 Substituents
Aromatic Ring Modifications
Bromophenyl vs. Trifluoromethylphenyl
- Methyl 4-(4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replaces bromine with a trifluoromethyl group.
Fluorophenyl vs. Chlorophenyl/Methoxyphenyl
Key Research Findings
- Substituent Position Matters : Para-substituted bromine (vs. meta in ) maximizes halogen bonding in enzyme active sites, as seen in thymidine phosphorylase inhibition studies .
- Amide vs. Ester : Carboxamide derivatives generally exhibit better pharmacokinetic profiles due to resistance to esterase-mediated hydrolysis .
- Fluorine’s Role : The 4-fluorophenyl group in the target compound may enhance binding through dipole interactions, as observed in kinase inhibitors like those in .
Biological Activity
4-(4-bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities against various targets, particularly focusing on its role as an inhibitor of HIV integrase.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-fluoroaniline and various substituted aryl aldehydes. The process generally includes the formation of intermediates that are subsequently reacted to yield the final product. For example, the reaction of N-(4-fluorophenyl)-3-oxo-butyramide with substituted aryl aldehydes under reflux conditions has been documented to produce derivatives with varied biological profiles .
HIV Integrase Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against HIV integrase (IN). A study synthesized a series of N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated their effects on the strand transfer reaction of IN. The most potent compound showed an IC50 value of 0.65 µM in vitro . However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays below cytotoxic concentrations.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly affect the biological activity. The presence of electron-withdrawing groups such as bromine and fluorine enhances the inhibitory potency against HIV integrase while also impacting solubility and bioavailability .
Detailed Research Findings
| Compound | IC50 (µM) | Activity Type | Notes |
|---|---|---|---|
| 13e | 0.65 | HIV IN Inhibitor | Most active compound in the series |
| 13f | Not specified | Antimicrobial | Demonstrated moderate activity against Gram-positive bacteria |
| 13g | Not specified | Cytotoxicity | Showed high cytotoxicity in certain cell lines |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound in various contexts:
- HIV Integrase Inhibition : A study focused on the inhibition of HIV integrase by synthesizing multiple derivatives and assessing their efficacy through enzyme assays. The findings suggested that while some derivatives were effective inhibitors, they lacked sufficient selectivity and efficacy in cellular models .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of related tetrahydropyrimidine compounds. Some derivatives exhibited promising activity against bacterial strains such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
- Cytotoxicity Assessment : A comprehensive cytotoxicity evaluation revealed that while some derivatives were potent against specific cancer cell lines, they also exhibited significant cytotoxic effects on normal cells. This highlights the need for further optimization to enhance selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound is synthesized via cyclocondensation reactions, typically employing a modified Biginelli approach. Key steps include:
- Reacting a β-keto ester (e.g., ethyl acetoacetate) with 4-bromobenzaldehyde and N-(4-fluorophenyl)urea under acidic catalysis (e.g., HCl or p-toluenesulfonic acid).
- Microwave-assisted synthesis can reduce reaction time (30–60 minutes) while improving yield (65–75%) compared to conventional heating .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for bromophenyl/fluorophenyl groups at δ 7.2–7.8 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for related dihydropyrimidines .
- HPLC-MS : Validates molecular weight (MW calc. 429.3 g/mol) and monitors purity .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence bioactivity?
- The 4-bromophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while the 4-fluorophenyl carboxamide introduces hydrogen-bonding potential with biological targets (e.g., enzymes or receptors) .
- Comparative studies with analogs (e.g., chloro or methyl substituents) reveal that bromine’s electron-withdrawing nature increases electrophilic reactivity, critical for covalent binding in kinase inhibition assays .
Q. What experimental strategies mitigate low yields in large-scale synthesis?
- Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve cyclization efficiency (yield increase from 50% to 80%) .
- Solvent optimization : Ionic liquids (e.g., [BMIM]BF₄) enhance solubility of intermediates, reducing side-product formation .
- Process monitoring : In-situ FTIR tracks reaction progression by identifying intermediate enol formation (~1720 cm⁻¹) .
Q. How can contradictions in reported biological data be resolved?
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for batch-to-batch purity variations via HPLC .
- Molecular docking : Compare binding modes with structurally similar compounds (e.g., ’s pyrimidine derivatives) to identify critical interactions (e.g., π-π stacking with bromophenyl) .
- Meta-analysis : Aggregate data from fluorophenyl-substituted analogs to distinguish substituent-specific effects from experimental artifacts .
Methodological Considerations
Q. What computational tools predict metabolic stability of this compound?
- ADMET predictors (e.g., SwissADME) : Estimate CYP450 metabolism (e.g., CYP3A4 clearance) and plasma protein binding (~89%) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict redox stability and reactive sites .
Q. How to design analogs for enhanced solubility without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
